molecular formula C12H11NO3 B071649 7-Methoxy-2-methylquinoline-4-carboxylic acid CAS No. 189815-81-4

7-Methoxy-2-methylquinoline-4-carboxylic acid

Cat. No.: B071649
CAS No.: 189815-81-4
M. Wt: 217.22 g/mol
InChI Key: LZTXZKFXJBYRGT-UHFFFAOYSA-N
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Description

7-Methoxy-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11NO3. It is a derivative of quinoline, a structure known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by a methoxy group at the 7th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position on the quinoline ring.

Scientific Research Applications

7-Methoxy-2-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by functional group modifications. For instance, the condensation of 2-methyl-3-nitrobenzoic acid with methoxyacetaldehyde under acidic conditions can yield the desired quinoline derivative after reduction and cyclization steps .

Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis and the use of green solvents like ethanol have been explored to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinoline derivatives .

Mechanism of Action

The mechanism of action of 7-methoxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended use .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its broad spectrum of biological activities.

    2-Methylquinoline: Lacks the methoxy and carboxylic acid groups, resulting in different chemical properties.

    7-Methoxyquinoline: Similar structure but without the carboxylic acid group.

Uniqueness: 7-Methoxy-2-methylquinoline-4-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

7-methoxy-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-5-10(12(14)15)9-4-3-8(16-2)6-11(9)13-7/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTXZKFXJBYRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444737
Record name 7-METHOXY-2-METHYLQUINOLINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189815-81-4
Record name 7-METHOXY-2-METHYLQUINOLINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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